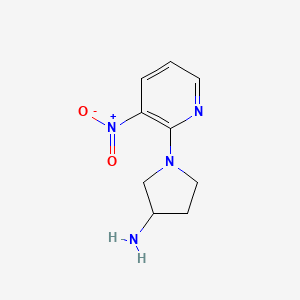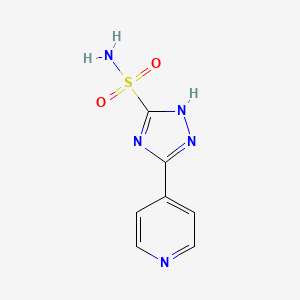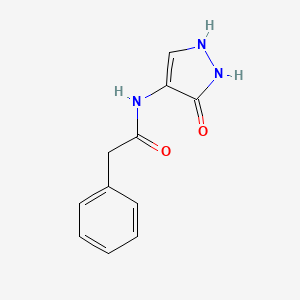
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the cyclization of hydrazine with ethyl acetoacetate, followed by the reaction with phenylacetyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It has been evaluated for its anxiolytic and antidepressant effects in pharmacological assays.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. As a cholecystokinin antagonist, it binds to cholecystokinin receptors, inhibiting their activity. This inhibition can lead to anxiolytic and antidepressant effects by modulating neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1H-indole-carboxamides: These compounds also act as cholecystokinin antagonists and have shown similar biological activities.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has a similar pyrazole core and is used in various chemical transformations.
Uniqueness
N-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is unique due to its specific structure, which allows it to interact with cholecystokinin receptors effectively. Its potential anxiolytic and antidepressant effects make it a valuable compound for further research in neuropharmacology.
Properties
CAS No. |
60588-54-7 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-oxo-1,2-dihydropyrazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H11N3O2/c15-10(6-8-4-2-1-3-5-8)13-9-7-12-14-11(9)16/h1-5,7H,6H2,(H,13,15)(H2,12,14,16) |
InChI Key |
VPGNRRWDLDRTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CNNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
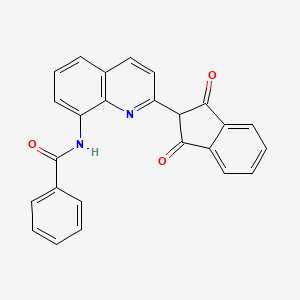
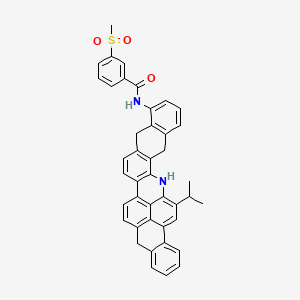
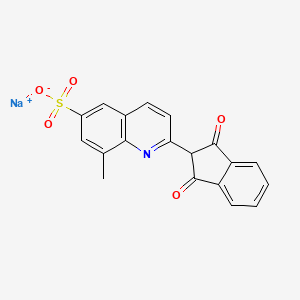
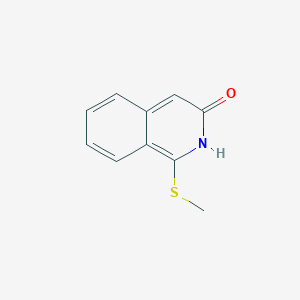

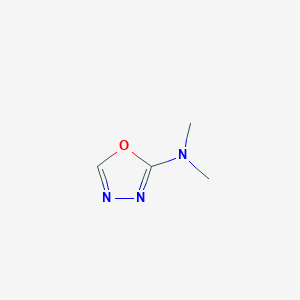

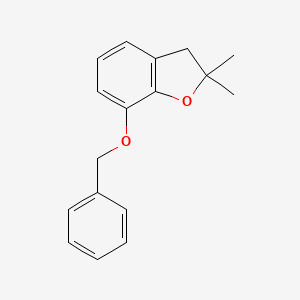
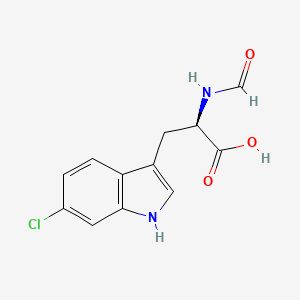
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

